JWH 200 4-羟基吲哚代谢物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

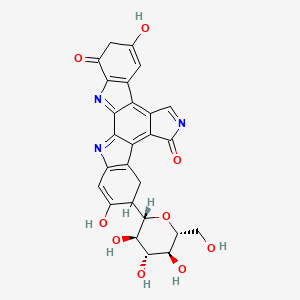

JWH 200 4-hydroxyindole metabolite is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist . It binds the CB1 receptor with high-affinity . It is one of several synthetic cannabinoids which have been included in smoking mixtures . This metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely-related JWH 015 and JWH 018 .

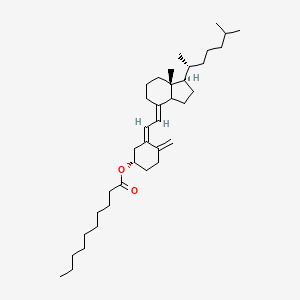

Molecular Structure Analysis

The molecular formula of JWH 200 4-hydroxyindole metabolite is C25H24N2O3 . Its formal name is 4-hydroxy [1-[2- (4-morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenyl-methanone . The SMILES representation is O=C (C1=CN (CCN2CCOCC2)C3=C1C (O)=CC=C3)C4=CC=CC5=C4C=CC=C5 .Physical And Chemical Properties Analysis

The molecular weight of JWH 200 4-hydroxyindole metabolite is 400.5 . It is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), and Ethanol (5 mg/ml) . The maximum absorption wavelengths (λmax) are 219 and 352 nm .科学研究应用

质谱分析:Kusano 等人 (2016) 开发了一种使用气相色谱-电子电离-串联质谱 (GC-EI-MS/MS) 的方法,用于区分结构与 JWH 200 相似的化合物 JWH-018 的羟基吲哚代谢物的位点异构体。该方法有可能应用于 JWH 200 的代谢物 (Kusano 等人,2016)。

代谢和检测:De Brabanter 等人 (2013) 研究了 JWH-200 的体内和体外代谢。该研究鉴定了 22 种代谢物,可用于检测尿液中 JWH-200 的滥用 (De Brabanter 等人,2013)。

细胞毒性和代谢研究:Gampfer 等人 (2021) 研究了 JWH-200 在 HepG2 细胞中的肝毒性和代谢,发现其具有很强的细胞毒性,并且在尿液筛查程序中可以靶向多种代谢物 (Gampfer 等人,2021)。

JWH-018 代谢物的药代动力学:Toennes 等人 (2017) 研究了与 JWH 200 相关的化合物 JWH-018 的药代动力学。该研究提供了对代谢途径和吸入后血清中代谢物存在的见解,这可能与了解 JWH 200 在体内的行为有关 (Toennes 等人,2017)。

胶束电动色谱用于代谢物检测:Švidrnoch 等人 (2016) 开发了一种使用胶束电动色谱-质谱法分离和鉴定合成大麻素及其代谢物(包括与 JWH-200 相关的代谢物)的方法 (Švidrnoch 等人,2016)。

作用机制

Target of Action

The primary target of the JWH 200 4-hydroxyindole metabolite is the cannabinoid receptor 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

The JWH 200 4-hydroxyindole metabolite acts as an agonist at the CB1 receptor . It binds to the CB1 receptor with high affinity, which leads to a series of reactions that result in the reduction of the release of certain neurotransmitters from presynaptic neurons .

Biochemical Pathways

Upon binding to the CB1 receptor, the JWH 200 4-hydroxyindole metabolite triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase activity, the activation of mitogen-activated protein kinases, and the modulation of several ion channels. These actions can lead to changes in the release of various neurotransmitters, affecting physiological processes such as pain perception, mood, and appetite .

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related jwh 015 and jwh 018

Result of Action

The binding of the JWH 200 4-hydroxyindole metabolite to the CB1 receptor can result in a variety of molecular and cellular effects. These include changes in neurotransmitter release, which can affect various physiological processes such as pain perception, mood, and appetite . The specific effects can vary depending on factors such as the specific location of the CB1 receptors and the physiological context.

安全和危害

属性

IUPAC Name |

[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-23-10-4-9-22-24(23)21(17-27(22)12-11-26-13-15-30-16-14-26)25(29)20-8-3-6-18-5-1-2-7-19(18)20/h1-10,17,28H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFDQRQHYLPNHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017859 |

Source

|

| Record name | JWH-200 4-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 200 4-hydroxyindole metabolite | |

CAS RN |

1427325-73-2 |

Source

|

| Record name | JWH-200 4-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)